5-Iodo-1,3-diphenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11IN2 |
|---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
5-iodo-1,3-diphenylpyrazole |
InChI |
InChI=1S/C15H11IN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
RYDQEOCERXSKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole scaffold is constructed via cyclocondensation of 1,3-diketones with hydrazines. For example, reacting 1,3-diphenyl-1,3-propanedione with phenylhydrazine in ethanol under reflux yields 1,3-diphenyl-1H-pyrazole. Critical parameters include:
Regioselective Iodination
The 5-position of the pyrazole is iodinated using iodine monochloride (ICl) under mild conditions:
-
Solvent : Dichloromethane (DCM) or chloroform
-
Conditions : 0°C to room temperature, 8–12 hours
For 5-iodo-1,3-diphenyl-1H-pyrazole, this step achieves 55–80% yield depending on the substitution pattern. A representative procedure involves treating 1,3-diphenyl-1H-pyrazole with ICl (1.5 equiv) and K₂CO₃ (3 equiv) in DCM, followed by aqueous workup and chromatography.
Key Optimization :
-
Excess ICl improves conversion but risks over-iodination.
-
Li₂CO₃ enhances selectivity for the 5-position compared to Na₂CO₃.
One-Pot Multicomponent Synthesis
A streamlined method combines pyrazole formation and iodination in a single pot, leveraging in situ generation of reactive intermediates.
Hydrazone-Ketone Cyclization
Benzaldehyde hydrazone reacts with substituted acetophenones in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA). For example:
Mechanistic Insights
The reaction proceeds via:
-
Hydrazone activation : Protonation of the hydrazone nitrogen.
-
Nucleophilic attack : The ketone enolate attacks the activated hydrazone.
-
Cyclization and aromatization : Loss of water forms the pyrazole ring.
Advantages :
-
Avoids isolation of intermediates.
-
Tolerates electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl rings.
[3+2] Cycloaddition of Iodosydnones
This innovative route employs 4-iodosydnones and terminal alkynes to construct the iodinated pyrazole directly.
Reaction Conditions
Scope and Limitations
-
Substituents : Electron-donating groups on the sydnone improve reaction rates.
-
Steric effects : Ortho-substituted aryl alkynes reduce yields by 20–30%.
Dehydration-Iodination of Dihydropyrazoles
A novel strategy involves dehydrating 5-hydroxy-4,5-dihydropyrazole intermediates while introducing iodine.
Synthesis of Dihydropyrazoles
1-Acetyl-5-hydroxy-3,5-diphenyl-4,5-dihydro-1H-pyrazole is prepared from 2-alkyn-1-ones and hydrazines. Key steps:
ICl-Mediated Dehydration and Iodination
Treating the dihydropyrazole with ICl (1.2 equiv) and Li₂CO₃ (2 equiv) in DCM at room temperature for 8–12 hours affords this compound in 75–90% yield.
Mechanism :
-
Dehydration : ICl abstracts a β-hydrogen, forming a double bond.
-
Iodination : Electrophilic aromatic substitution at the 5-position.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to form hydropyrazoles.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Hydropyrazoles.
Scientific Research Applications
Biological Activities
5-Iodo-1,3-diphenyl-1H-pyrazole exhibits a range of biological activities that make it a valuable compound in drug development:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The synthesis of novel derivatives has been reported to enhance their antimicrobial efficacy significantly .
- Anti-inflammatory Effects : Pyrazole derivatives are noted for their anti-inflammatory properties. Research indicates that compounds like this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Pyrazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes various synthetic approaches reported in the literature:
Case Studies
Several case studies highlight the applications of this compound in various fields:
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of 1,3-diphenyl-pyrazoles and evaluated their antimicrobial activity against standard pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound was tested for its ability to reduce inflammation in animal models. The findings showed a marked reduction in paw edema when compared to control groups treated with conventional anti-inflammatory drugs .
Case Study 3: Anticancer Research
Research focusing on the anticancer effects of pyrazole derivatives revealed that compounds similar to this compound could induce apoptosis in breast cancer cells through the activation of caspase pathways. This positions pyrazoles as promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Crystallography
- 5-Iodo-1,3-diphenyl-1H-pyrazole vs. 1,3-Diphenyl-1H-pyrazole: The absence of iodine in 1,3-diphenyl-1H-pyrazole reduces molecular weight (266.04 vs. ~220 g/mol for non-iodinated analogs) and alters electronic properties. For example, in related structures like 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, dihedral angles between pyrazole and phenyl rings range from 9.28° to 40.08°, with planarity deviations <0.066 Å .
- Comparison with 5-Amino-1,3-diphenyl-1H-pyrazole: Replacing iodine with an amino group (NH₂) increases nucleophilicity and hydrogen-bonding capacity. This substitution is exploited in synthesizing formimidamides via microwave-assisted reactions with amides and POCl₃ .
Pharmacological Activity
Pyrazole derivatives exhibit diverse biological activities:
- Anti-diabetic activity : 1,3-Diphenyl-1H-pyrazole derivatives inhibit dipeptidyl peptidase-4 (DPP4) with Ki values as low as 20 nM, while iodinated analogs may enhance target selectivity via halogen bonds .
Biological Activity
5-Iodo-1,3-diphenyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is a halogenated pyrazole derivative characterized by the presence of iodine at the 5-position and two phenyl groups at the 1 and 3 positions. The synthesis typically involves the iodination of 1,3-diphenyl-1H-pyrazole through various chemical methods, including electrophilic substitution reactions.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, a series of pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds similar to this compound showed promising results in reducing carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit potent anticancer activity. A study evaluating a range of pyrazole compounds reported that some derivatives displayed IC50 values as low as 0.83 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, suggesting that this compound may share similar properties .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has also been documented. Compounds structurally related to this compound have shown activity against a range of bacterial strains including E. coli and Staphylococcus aureus. For instance, modifications in the amide linkage significantly enhanced antimicrobial potency .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles have been reported to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation .
- Interaction with Cellular Pathways : The anticancer properties are linked to the modulation of pathways involved in cell proliferation and apoptosis. For instance, downregulation of cyclin D2 and CDK2 was observed in treated cancer cells .
Data Summary
| Activity | IC50 Value | Reference |
|---|---|---|
| Anti-inflammatory | Not specified | |
| Anticancer (MCF-7) | 0.83 - 1.81 μM | |
| Antimicrobial (E. coli) | Not specified |
Case Studies
Case Study 1: Anti-inflammatory Testing
A study conducted on a series of pyrazole derivatives found that those with electron-donating groups exhibited stronger anti-inflammatory activity compared to those with electron-withdrawing groups. This suggests that structural modifications can enhance therapeutic efficacy .
Case Study 2: Anticancer Evaluation
In vitro studies on MCF-7 cells treated with specific pyrazole derivatives revealed significant growth inhibition and apoptosis induction. Flow cytometry analysis confirmed G1 phase arrest due to downregulation of key regulatory proteins .
Q & A
Advanced Research Question
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models transition states and activation barriers (e.g., iodination kinetics) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS, focusing on DMF’s role in stabilizing intermediates .
- SAR Studies : QSAR models correlate iodine’s electronegativity with bioactivity, using descriptors like LogP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
